molecular formula C12H8F3NOS2 B2546887 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one CAS No. 860651-28-1

2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one

Cat. No.: B2546887
CAS No.: 860651-28-1
M. Wt: 303.32
InChI Key: ROSUPZSEHYMLBU-TWGQIWQCSA-N
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Description

2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one is a complex organic molecule that belongs to the thiazolone class. This compound has attracted considerable interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. The structure features a methylsulfanyl group and a trifluoromethylphenyl moiety, contributing to its unique chemical properties.

Properties

IUPAC Name

(5Z)-2-methylsulfanyl-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NOS2/c1-18-11-16-10(17)9(19-11)6-7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSUPZSEHYMLBU-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=CC2=CC=CC=C2C(F)(F)F)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)/C(=C/C2=CC=CC=C2C(F)(F)F)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[4+2] Cyclocondensation of α-Haloketones with Thioamides

A foundational approach involves reacting α-haloketones with thioamides to construct the thiazole ring. For example, N-methyl-4-(3-trifluoromethylphenyl)thiazole-2-amine derivatives are synthesized via one-pot reactions of α-bromoketones with methyl-substituted thioamides. Adapting this method, 2-(methylsulfanyl) substitution is achievable by substituting methylthioamide precursors.

Reaction Conditions:

  • Solvent: Ethanol or dichloromethane
  • Temperature: Reflux (78–100°C)
  • Yield: 61–69% for analogous compounds

[5+1] Heterocyclization with Carbon Disulfide

Carbon disulfide participates in [5+1] cyclizations with 1,5-binucleophiles to form thioxopyrimidine-thiazole hybrids. For instance, 2-mercapto-1,N6-ethenoadenosine diphosphate is synthesized via this pathway. Applying this strategy, the trifluoromethylphenylidene group may be introduced via subsequent Knoevenagel condensation.

Key Steps:

  • Formation of thiolate intermediate (e.g., potassium tetrazolo[1,5-c]quinazoline-5-thiolate).
  • Alkylation with methyl iodide to install methylsulfanyl group.

Functionalization of the Thiazole Ring

Knoevenagel Condensation for Methylidene Substituent

The (Z)-[2-(trifluoromethyl)phenyl]methylidene group is introduced via condensation between 5-formylthiazole intermediates and 2-(trifluoromethyl)benzaldehyde. Stereoselectivity is controlled using Lewis acids (e.g., ZnCl₂) or protic solvents.

Optimized Conditions:

  • Catalyst: Piperidine (10 mol%)
  • Solvent: Toluene, 110°C
  • Z/E Selectivity: >95% Z-isomer (confirmed by NOESY)

Methylsulfanyl Group Installation

Methylsulfanyl incorporation occurs via:

  • Thiolation: Reacting 2-chlorothiazole intermediates with methanethiol in basic media.
  • Alkylation: Treating thiolated intermediates (e.g., 2-mercaptothiazole) with methyl iodide.

Example Protocol:

  • Substrate: 5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one
  • Reagent: Methyl iodide (1.2 eq), K₂CO₃ (2 eq)
  • Solvent: DMF, 60°C, 4 h
  • Yield: 78%

Mechanistic and Kinetic Analysis

Reaction Pathways

The synthesis proceeds through three stages (Table 1):

Table 1. Reaction Stages and Key Parameters

Stage Reagents/Conditions Intermediate Yield (%)
Thiazole formation α-Bromoketone + methylthioamide 2-Mercaptothiazole 65
Methylsulfanylation Methyl iodide, K₂CO₃, DMF 2-(Methylsulfanyl)thiazole 78
Knoevenagel condensation 2-(Trifluoromethyl)benzaldehyde, ZnCl₂ Target compound (Z-isomer) 82

Stereochemical Control

The Z-configuration is stabilized by intramolecular hydrogen bonding between the thiazole’s carbonyl oxygen and the methylidene proton. DFT calculations suggest a 3.2 kcal/mol energy preference for the Z-isomer.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.75–7.63 (m, 3H, Ar-H), 6.92 (s, 1H, =CH), 2.51 (s, 3H, SCH₃).
  • ¹³C NMR: δ 182.1 (C=O), 162.3 (C=S), 139.8 (CF₃-C), 126.4 (q, J = 32 Hz, CF₃).

X-ray Crystallography

Analogous thiazole-methylsulfonyl derivatives exhibit planar thiazole rings with dihedral angles <5° relative to aryl groups. The methylsulfanyl group adopts a coplanar conformation due to conjugation with the thiazole π-system.

Challenges and Optimization

Byproduct Formation

Competing E-isomer formation (<5%) is minimized by:

  • Using anhydrous solvents
  • Lowering reaction temperature during condensation

Yield Enhancement

  • Microwave Assistance: Reduces reaction time from 8 h to 45 min, increasing yield to 88%.
  • Catalyst Screening: Zn(OAc)₂ improves condensation efficiency vs. ZnCl₂ (yield +12%).

Industrial-Scale Considerations

The Chinese patent CN101560195A demonstrates scalable thiazole synthesis via:

  • Continuous Flow Reactors: For α-haloketone-thioamide reactions
  • pH Control: Adjusting to 8.5–10.5 during workup to prevent thiol oxidation

Cost Analysis:

  • Raw Materials: ~$120/kg (thiourea), ~$450/kg (2-(trifluoromethyl)benzaldehyde)
  • Total Synthesis Cost: ~$2,800/kg (pilot scale)

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) to form sulfoxides or sulfones.

  • Reduction: Reduction reactions typically target the carbon-carbon double bond, which can be reduced to a single bond using reagents like sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the methylsulfanyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Nucleophiles: Amines, thiols, halides

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones

  • Reduction Products: Saturated thiazoles

  • Substitution Products: Amino-thiazoles, thioethers

Scientific Research Applications

2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one is used in various research fields:

  • Chemistry: As a reagent for synthesizing complex organic molecules.

  • Biology: For studying biochemical pathways and enzyme interactions.

  • Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. In medicinal chemistry, it may inhibit key enzymes or disrupt cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-5-{(Z)-[2-chlorophenyl]methylidene}-1,3-thiazol-4-one

  • 2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]ethylidene}-1,3-thiazol-4-one

These compounds share similar structural motifs but differ in substituents, influencing their chemical reactivity and biological activity.

Uniqueness

What sets 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one apart is its trifluoromethyl group, which imparts unique electronic and steric properties. This feature enhances its stability and biological activity, making it a compound of significant interest in various scientific fields.

Biological Activity

2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one, also known by its CAS number 860651-28-1, is a thiazole-based compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anticonvulsant activities.

Chemical Structure and Properties

  • Molecular Formula : C12H8F3NOS2
  • Molecular Weight : 303.32 g/mol
  • CAS Number : 860651-28-1

The structural characteristics of this compound contribute to its biological activity. The presence of the trifluoromethyl group is particularly noteworthy as it often enhances the lipophilicity and biological potency of compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The mechanisms through which these compounds exert their effects often involve:

  • Inhibition of Cell Proliferation : Several thiazole derivatives have been shown to inhibit the growth of cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma) with IC50 values suggesting significant potency.
CompoundCell LineIC50 (µM)
This compoundA431<10
U251<10

The structure-activity relationship (SAR) indicates that modifications on the phenyl ring significantly affect cytotoxicity, with electron-donating groups enhancing activity .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of the methylsulfanyl group is believed to contribute to enhanced antibacterial activity against various pathogens. For instance:

  • Gram-positive and Gram-negative Bacteria : Studies report that thiazole compounds exhibit varying degrees of antibacterial activity, with some derivatives showing effective inhibition against Staphylococcus aureus and Escherichia coli.

Anticonvulsant Activity

Thiazoles are recognized for their anticonvulsant properties as well. In experimental models, certain thiazole derivatives have shown promise in reducing seizure activity:

  • Mechanism : It is hypothesized that these compounds modulate neurotransmitter systems or ion channels involved in seizure propagation.

Case Studies

  • Study on Antitumor Effects :
    A study published in MDPI demonstrated that a series of thiazole derivatives exhibited potent antitumor activity against various cancer cell lines. The study emphasized the importance of substituents on the phenyl ring in enhancing cytotoxic effects .
  • Antimicrobial Screening :
    Research conducted on a range of thiazole compounds indicated significant antimicrobial effects, particularly against resistant strains of bacteria. The study provided evidence that modifications at specific positions on the thiazole ring could lead to improved efficacy .

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